molecular formula C9H9F2N B6338530 3-(2,4-Difluorophenyl)azetidine CAS No. 1260841-52-8

3-(2,4-Difluorophenyl)azetidine

Cat. No.: B6338530
CAS No.: 1260841-52-8
M. Wt: 169.17 g/mol
InChI Key: ZRJPDAABEONVJO-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorophenyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is carried out under photochemical conditions to form the azetidine ring. Another method involves the DABCO-catalyzed [2+2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .

Industrial Production Methods

Industrial production methods for 3-(2,4-Difluorophenyl)azetidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-(2,4-difluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPDAABEONVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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